2-ethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide
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Overview
Description
2-ethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core with ethoxy and thiophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophenyl oxane intermediate, which is then coupled with an ethoxybenzamide derivative. The key steps include:
Formation of the thiophenyl oxane intermediate: This can be achieved through a cyclization reaction involving thiophene and an appropriate diol under acidic conditions.
Coupling with ethoxybenzamide: The intermediate is then reacted with ethoxybenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and benzamide moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide: Similar structure but with a thiophene ring at a different position.
2-ethoxy-N-{[4-(furan-3-yl)oxan-4-yl]methyl}benzamide: Similar structure but with a furan ring instead of thiophene.
2-ethoxy-N-{[4-(pyridin-3-yl)oxan-4-yl]methyl}benzamide: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
2-ethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties and potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-ethoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-2-23-17-6-4-3-5-16(17)18(21)20-14-19(8-10-22-11-9-19)15-7-12-24-13-15/h3-7,12-13H,2,8-11,14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLNLNSLRHMFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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